molecular formula C30H48O B196042 Olean-12-en-3-one CAS No. 638-97-1

Olean-12-en-3-one

Cat. No.: B196042
CAS No.: 638-97-1
M. Wt: 424.7 g/mol
InChI Key: LIIFBMGUDSHTOU-GCNWHLNUSA-N
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Description

Olean-12-en-3-one is a triterpenoid compound belonging to the oleanane class, characterized by a ketone group at position C-3 and a double bond between C-12 and C-12. It is widely distributed in plants such as Ficus vallis-choudae (Moraceae), Aster incisus, and Buddleja asiatica . Its molecular formula is C₃₀H₄₈O (CAS: 638-97-1), with a molecular weight of 424.71 g/mol . Pharmacologically, it exhibits diverse bioactivities, including:

  • Urease inhibition: IC₅₀ of 14.5 μM, surpassing the positive control thiourea (IC₅₀ = 21.6 μM) .
  • Anticancer activity: Derivatives like 30-hydroxy-11α-methoxy-18β-olean-12-en-3-one (HMO) induce apoptosis in HeLa cells via ROS generation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olean-12-en-3-one can be synthesized through several steps starting from oleanolic acid. The process typically involves the oxidation of oleanolic acid to form this compound. One common method includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired transformation .

Industrial Production Methods: Industrial production of this compound often involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process may include techniques such as maceration, heat reflux, or Soxhlet extraction using suitable solvents . The extracted oleanolic acid is then subjected to oxidation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Olean-12-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Higher oxidation states of this compound.

    Reduction: β-amyrin.

    Substitution: Functionalized this compound derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of olean-12-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. For example, it can inhibit the activity of certain enzymes and transcription factors involved in inflammatory responses . Additionally, it may induce apoptosis in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Triterpenoids

Structural and Physicochemical Properties

Compound Skeleton Type Functional Groups Molecular Formula Key Properties (Source)
Olean-12-en-3-one Oleanane C-3 ketone, Δ¹² C₃₀H₄₈O Melting point: 177–178°C; logP: 7.34 (lipophilic)
Lupenone Lupane C-3 ketone C₃₀H₅₀O Higher BBB permeability than this compound
α-Amyrin Ursane C-3 hydroxyl C₃₀H₅₀O Lower logP (6.8) compared to this compound; non-BBB permeant
β-Amyrin Oleanane C-3 hydroxyl C₃₀H₅₀O Structural isomer of α-amyrin; anti-inflammatory activity
Urs-12-en-3-one Ursane C-3 ketone, Δ¹² C₃₀H₄₈O Isolated with this compound in Shorea contorta; differs in stereochemistry
Oleanolic acid Oleanane C-3 hydroxyl, C-28 carboxyl C₃₀H₄₈O₃ Higher solubility due to carboxyl group; antiviral and hepatoprotective effects

Pharmacological Activities

Antidiabetic and Antiaging Effects

  • This compound and lupenone both inhibit IGFR, but this compound shows stronger binding efficiency (molecular docking score: −8.7 kcal/mol vs. −8.3 kcal/mol for lupenone) .
  • α-Amyrin and β-amyrin lack the C-3 ketone, reducing their IGFR affinity but enhancing anti-inflammatory effects .

Urease Inhibition

  • This compound (IC₅₀ = 14.5 μM) is more potent than its synthetic derivatives (e.g., compound 4: IC₅₀ = 17.9 μM) and thiourea (IC₅₀ = 21.6 μM) .
  • Oleanolic acid lacks significant urease inhibition due to its carboxyl group, which alters binding to the enzyme’s active site .

Cytotoxicity and Apoptosis

  • HMO , a hydroxylated derivative of this compound, induces 7.93% DNA damage in HeLa cells (vs. 3.74% in controls) via ROS-mediated pathways .
  • Lupenone and α-amyrin show weaker cytotoxicity, likely due to differences in membrane permeability .

ADME and Toxicity Profiles

Compound GIA (Predicted) BBB Permeability Immunotoxicity Risk Key Limitations
This compound Low (0.64) Non-permeant Moderate (0.64) Requires alternative administration routes due to poor bioavailability
Lupenone High Permeant Low Potential CYP2C9 inhibition, risking drug interactions
α-Amyrin Low (0.98) Non-permeant High (0.98) Limited CNS application
Oleanolic acid Moderate Permeant Low Better solubility but lower lipophilicity

Key Research Findings

Molecular Docking Superiority : this compound outperforms resveratrol in IGFR binding, making it a candidate for diabetes management .

Structural-Activity Relationship (SAR): The C-3 ketone is critical for urease inhibition, as hydroxyl or carboxyl groups (e.g., in oleanolic acid) reduce efficacy .

Derivative Potential: HMO’s ROS-mediated apoptosis highlights the value of modifying this compound for anticancer therapies .

Biological Activity

Olean-12-en-3-one, commonly referred to as oleanolic acid, is a pentacyclic triterpenoid widely distributed in the plant kingdom. This compound has garnered significant attention due to its diverse biological activities, including antiviral , anti-inflammatory , antioxidant , anticancer , and hepatoprotective effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C30H48OC_{30}H_{48}O and features a characteristic pentacyclic structure. Its structural properties contribute to its biological activities, influencing how it interacts with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

  • Cellular Signaling Modulation : Oleanolic acid can modulate various cellular signaling pathways, influencing gene expression and cellular responses.
  • Antioxidant Activity : It exhibits strong antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Antiviral and Antibacterial Effects

This compound has demonstrated efficacy against a range of viruses and bacteria. Studies indicate that it possesses antiviral properties against HIV and other viral pathogens. Its antibacterial activity has been noted against various strains of bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that oleanolic acid can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, derivatives of oleanolic acid have been shown to induce cell cycle arrest in leukemia cell lines, enhancing differentiation without inducing apoptosis .

Anti-diabetic Effects

This compound enhances insulin sensitivity and protects pancreatic β-cells from damage, making it a candidate for managing diabetes . In animal models, it has been shown to lower blood glucose levels effectively.

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels during oral glucose tolerance tests .
  • Multiple Sclerosis : A recent study investigated the effects of an oleanolic acid derivative on a mouse model of multiple sclerosis. The treatment preserved blood-brain barrier integrity and reduced inflammation markers significantly .
  • Cancer Research : Oleanolic acid derivatives have been studied for their ability to inhibit cancer cell proliferation. One study reported that an oleanolic acid derivative induced G1 cell cycle arrest in leukemia cells while promoting differentiation .

This compound interacts with various enzymes and biomolecules, showcasing a broad spectrum of biochemical activities:

  • Antioxidant Capacity : It scavenges free radicals, reducing oxidative stress.
  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.

Summary Table of Biological Activities

Activity TypeEffectReferences
AntiviralEffective against HIV
AntibacterialActive against various bacterial strains
AnticancerInduces cell cycle arrest in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Anti-diabeticLowers blood glucose levels

Q & A

Q. What methodologies are recommended for isolating and characterizing Olean-12-en-3-one from plant sources like Maytenus procumbens?

Basic Research Focus
Isolation typically involves bioassay-guided fractionation using ethanol/acetone extracts, followed by chromatographic techniques (e.g., column chromatography, HPLC) to purify the compound. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the triterpenoid backbone and functional groups (e.g., the 3-keto and oleanane skeleton). Purity should be validated via HPLC with ≥95% threshold .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s efficacy across diverse cancer cell lines?

Basic Research Focus
Use standardized viability assays (e.g., MTT, resazurin) to determine IC50 values. Include multiple cell lines (e.g., HeLa, Caco-2, HT29) and non-cancerous controls (e.g., NIH3T3) to assess selectivity. Triplicate measurements and positive controls (e.g., doxorubicin) are critical for reliability.

Table 1: IC50 Values of this compound (HMO) in Cancer Cell Lines

Cell LineIC50 (µg/ml)
HeLa51.22
Caco-268.79
HT2978.49

Q. What experimental strategies are effective in delineating this compound’s pro-apoptotic mechanisms?

Advanced Research Focus

  • Flow Cytometry: Use Annexin V-FITC/PI dual staining to quantify early/late apoptosis and necrosis .
  • DNA Damage Assessment: Conduct comet assays to measure % DNA in tail (e.g., 7.93% in treated vs. 3.74% in control cells) .
  • ROS Modulation: Pair extracellular DPPH assays with intracellular ROS probes to evaluate antioxidant/pro-oxidant duality .

Q. How can molecular docking studies be optimized to predict this compound’s interactions with targets like insulin/IGFR?

Advanced Research Focus
Use software (e.g., AutoDock Vina) to model binding affinities. Compare docking scores with positive controls (e.g., EGCG, resveratrol). Validate predictions via in vitro kinase inhibition assays. This compound exhibited superior binding to IGFR in silico, suggesting competitive inhibition .

Q. What approaches resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

  • Variable Standardization: Control cell passage number, serum conditions, and exposure duration (e.g., 24–72 hr treatments).
  • Orthogonal Assays: Confirm cytotoxicity with ATP-based assays alongside MTT to rule out assay-specific artifacts.
  • Meta-Analysis: Systematically compare IC50 values, solvent systems, and cell viability endpoints across studies .

Q. What advanced techniques quantify this compound’s dual antioxidant and pro-oxidant effects?

Advanced Research Focus

  • DPPH Scavenging: Measure % inhibition at timed intervals (e.g., 15–30 minutes) and compare to ascorbic acid controls .
  • Intracellular ROS: Use fluorescent probes (e.g., DCFH-DA) in dose- and time-dependent experiments to capture redox shifts .

Q. How can omics approaches identify novel biological targets of this compound?

Advanced Research Focus

  • Transcriptomics: Profile gene expression changes (e.g., DAF-16/FOXO, SOD-3) via RNA-seq .
  • Pathway Analysis: Use tools like KEGG or GO enrichment to map affected pathways (e.g., apoptosis, insulin signaling) .

Q. What best practices ensure reproducibility in this compound research?

Basic Research Focus

  • Documentation: Detail extraction solvents, chromatographic gradients, and spectral parameters (NMR chemical shifts, MS m/z).
  • Purity Criteria: Report HPLC retention times and purity thresholds (≥95%) .
  • Data Sharing: Deposit raw spectra and bioassay datasets in public repositories for independent validation .

Properties

IUPAC Name

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIFBMGUDSHTOU-GCNWHLNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980370
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-97-1
Record name Olean-12-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-12-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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